molecular formula C8H10N2O2 B1588925 Ethyl 6-aminopicolinate CAS No. 69142-64-9

Ethyl 6-aminopicolinate

Cat. No. B1588925
Key on ui cas rn: 69142-64-9
M. Wt: 166.18 g/mol
InChI Key: DTYDENRYZSEGNL-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

To a solution of 2-amino-6-pyridinecarboxylic acid (90; 6.0 g, 43.5 mmol) in ethanol (150 mL) was added SOCl2 (12.0 g, 101 mmol) at 0° C. The resulting reaction mixture was stirred under reflux for 12 h. Upon cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Enough saturated aqueous Na2CO3 solution was added to adjust the pH=9. The mixture was concentrated under reduced pressure and dichloromethane (150 mL) was added to the resulting residue. The mixture was stirred vigorously at room temperature for 30 min and then filtered. The filtrate was concentrated under reduced pressure to afford ethyl 6-aminopicolinate 91 (5.5 g, 76%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[N:3]=1.O=S(Cl)Cl.[CH2:15](O)[CH3:16]>>[NH2:1][C:2]1[N:3]=[C:4]([C:8]([O:10][CH2:15][CH3:16])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Enough saturated aqueous Na2CO3 solution was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure and dichloromethane (150 mL)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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